2-Isocyanatobenzoyl chloride
Overview
Description
2-Isocyanatobenzoyl chloride is a chemical compound with the molecular formula C8H4ClNO2 . It has a molecular weight of 181.57 g/mol . The IUPAC name for this compound is 2-isocyanatobenzoyl chloride .
Molecular Structure Analysis
The molecular structure of 2-Isocyanatobenzoyl chloride consists of 12 heavy atoms . The InChI representation of the molecule isInChI=1S/C8H4ClNO2/c9-8(12)6-3-1-2-4-7(6)10-5-11/h1-4H
. The Canonical SMILES representation is C1=CC=C(C(=C1)C(=O)Cl)N=C=O
. Physical And Chemical Properties Analysis
2-Isocyanatobenzoyl chloride has several computed properties . It has a XLogP3-AA value of 3.2, indicating its partition coefficient between octanol and water. It has no hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds. The compound has a topological polar surface area of 46.5 Ų. The complexity of the molecule is computed to be 223 .Scientific Research Applications
Preparation of Heterocyclic Materials
2-Isocyanatobenzoyl chloride can be treated with difunctional nucleophiles such as o-phenylenediamine, 1,8-diaminonaphthalene, o-aminothiophenol, and thioacetamide. The diaminonucleophiles give intermediates which are thermally cyclized, and the other nucleophilic reagents give heterocyclic materials directly .
Formation of Aluminium Chloride Complexes
The infrared spectrum of the 1:1 complex of aluminium chloride and 2-isocyanatobenzoyl chloride, in ethylene dichloride solution, has been compared with the spectra of 2-isocyanatobenzoyl chloride–HCl and phenyl isocyanate–AlCl3 adducts. The 2-isocyanatobenzoyl chloride–AlCl3 adduct has been shown to be an equilibrium mixture of at least four structures .
Synthesis of Polymers
2-Isocyanatobenzoyl chloride is used in the synthesis of polymers containing the benzimidazole and the quinazolinedione unit in the main chain .
Material Science Research
2-Isocyanatobenzoyl chloride is used in material science research for the development of new materials with unique properties .
Chemical Synthesis
It is used in chemical synthesis for the development of new chemical compounds .
Chromatography
2-Isocyanatobenzoyl chloride is used in chromatography, a laboratory technique for the separation of mixtures .
Safety and Hazards
2-Isocyanatobenzoyl chloride is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage. It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
2-Isocyanatobenzoyl chloride, also known as 2-isocyanato-1-methoxy-4-methylbenzene, is an aryl isocyanate . It primarily targets phenols and amines, reacting with them to form larger complex structures .
Mode of Action
The compound interacts with its targets through a process known as acylation. In the presence of a Lewis acid like aluminium trichloride, 2-Isocyanatobenzoyl chloride can acylate phenols to synthesize 2-Amino-2’-hydroxybenzophenones . The ring-chain tautomerism of the reagent is promoted by the Lewis acid .
Biochemical Pathways
It’s known that the compound can participate in the synthesis of polymers containing the benzimidazole and the quinazolinedione unit in the main chain .
Result of Action
The primary result of the action of 2-Isocyanatobenzoyl chloride is the formation of larger complex structures through acylation. For example, it can react with phenols to form 2-Amino-2’-hydroxybenzophenones .
Action Environment
The action of 2-Isocyanatobenzoyl chloride is influenced by environmental factors such as the presence of a Lewis acid, which can promote the ring-chain tautomerism of the reagent
properties
IUPAC Name |
2-isocyanatobenzoyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c9-8(12)6-3-1-2-4-7(6)10-5-11/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAVHAAUPQEYLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)N=C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369088 | |
Record name | 2-isocyanatobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5100-23-2 | |
Record name | 2-isocyanatobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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